molecular formula C17H16INO2 B14329674 Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide CAS No. 100749-53-9

Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide

Cat. No.: B14329674
CAS No.: 100749-53-9
M. Wt: 393.22 g/mol
InChI Key: VJDDNMAOTDWKGC-UHFFFAOYSA-N
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Description

Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

Mechanism of Action

The mechanism of action of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

100749-53-9

Molecular Formula

C17H16INO2

Molecular Weight

393.22 g/mol

IUPAC Name

methyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate;hydroiodide

InChI

InChI=1S/C17H15NO2.HI/c1-11-9-13(10-16(19)20-2)15-8-7-12-5-3-4-6-14(12)17(15)18-11;/h3-9H,10H2,1-2H3;1H

InChI Key

VJDDNMAOTDWKGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)CC(=O)OC.I

Origin of Product

United States

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